molecular formula C12H24O6S B15063137 S-acetyl-PEG5-alcohol

S-acetyl-PEG5-alcohol

Cat. No.: B15063137
M. Wt: 296.38 g/mol
InChI Key: QJGLHDQKAASANO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG5-alcohol typically involves the reaction of polyethylene glycol (PEG) with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-acetyl-PEG5-alcohol primarily undergoes substitution reactions due to the presence of the acetyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

S-acetyl-PEG5-alcohol is widely used in scientific research, particularly in the development of PROTACs

Mechanism of Action

The mechanism of action of S-acetyl-PEG5-alcohol in PROTACs involves the selective degradation of target proteins. The compound acts as a linker, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

  • S-acetyl-PEG3-alcohol
  • S-acetyl-PEG4-alcohol
  • S-acetyl-PEG6-alcohol

Comparison: S-acetyl-PEG5-alcohol is unique due to its specific chain length, which provides optimal flexibility and spacing for the formation of effective PROTACs. Compared to shorter or longer PEG linkers, this compound offers a balance between solubility and stability, making it a preferred choice in many applications .

Properties

Molecular Formula

C12H24O6S

Molecular Weight

296.38 g/mol

IUPAC Name

S-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C12H24O6S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h13H,2-11H2,1H3

InChI Key

QJGLHDQKAASANO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCO

Origin of Product

United States

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